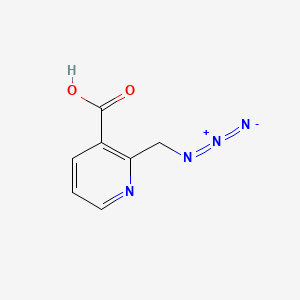
2-(Azidomethyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Azidomethyl)nicotinic acid” is an RNA icSHAPE probe used for live-cell RNA structure profiling across the genome . The icSHAPE method uses this compound in a chemoaffinity method to probe RNA structure . It has an empirical formula of C10H8N6O and a molecular weight of 228.21 .
Synthesis Analysis
The synthesis of “2-(Azidomethyl)nicotinic acid” involves the use of 2-methylnicotinic acid imidazolide (NAI), which is a highly pure form of the compound . This compound forms 2’-O-adducts on single-stranded regions of RNA that can be detected by Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) .Molecular Structure Analysis
The molecular structure of “2-(Azidomethyl)nicotinic acid” is represented by the formula C7H6N4O2 . It has an average mass of 178.148 Da and a monoisotopic mass of 178.049072 Da .Chemical Reactions Analysis
“2-(Azidomethyl)nicotinic acid” reacts with all RNA nucleotides without bias, providing high-resolution mapping . It is used in the icSHAPE method to probe RNA structure . It can also block the function of gRNA and CRISPR systems, which can be reactivated by removing the azidomethylnicotinyl (AMN) groups with Staudinger reduction .Physical And Chemical Properties Analysis
“2-(Azidomethyl)nicotinic acid” has a molecular weight of 228.21 . It is available in powder form and should be stored at a temperature of -20°C .Applications De Recherche Scientifique
- icSHAPE Probe : NAI-N3 serves as an RNA icSHAPE probe for live-cell RNA structure profiling across the genome. The technique, known as in vivo click selective 2′-hydroxyl acylation and profiling experiment (icSHAPE) , utilizes NAI-N3 in a chemoaffinity method to probe RNA structure .
- NAI-N3 is a key component of the In Vivo SHAPE Reagent , which allows the analysis of RNA structure in living cells. This reagent has very low toxicity and enables researchers to study RNA folding and interactions within cellular contexts .
- NAI derivatives play a role in NAD+ metabolism. Supplementation of nicotinamide (a derivative of nicotinic acid) restores cellular NAD+ levels, enhancing mitochondrial energetics, reducing oxidative stress, and improving skin barrier function .
- Certain 2-substituted aryl derivatives derived from nicotinic acid, including NAI, exhibit anti-inflammatory and analgesic efficacy. For instance, 2-bromo aryl substituents have shown promising results in this class of drugs .
RNA Structure Profiling
In Vivo SHAPE Reagent
Nicotinamide Adenine Dinucleotide (NAD+) Restoration
Anti-Inflammatory and Analgesic Properties
Mécanisme D'action
The azidomethylnicotinyl (AMN) group of “2-(Azidomethyl)nicotinic acid” has been demonstrated to block the function of gRNA and CRISPR systems . This blocking can be reactivated by removing the AMN groups with Staudinger reduction . This provides a means to control nucleic acid cleavage and gene editing in live cells .
Safety and Hazards
Orientations Futures
The use of “2-(Azidomethyl)nicotinic acid” in the icSHAPE method for live-cell RNA structure profiling presents promising future directions . It provides a tool for identifying regions that may be susceptible to therapeutic targeting . The ability to control nucleic acid cleavage and gene editing in live cells also opens up new possibilities for research and therapeutic applications .
Propriétés
IUPAC Name |
2-(azidomethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBCLUAIVGVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)nicotinic acid | |
Q & A
Q1: How does 2-(Azidomethyl)nicotinic acid acyl imidazole (NAI-N3) help identify aptamers within a pool of RNA sequences?
A1: NAI-N3 is a SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe RNA structure. [] In the context of aptamer discovery, NAI-N3 preferentially acylates the 2′-hydroxyl group of riboses in flexible and accessible regions of RNA molecules. [] When an aptamer binds to its target ligand, its structure often changes, leading to alterations in the accessibility of certain ribose groups. NAI-N3 reacts differently with the bound and unbound forms of the aptamer, creating a distinct pattern of acylation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


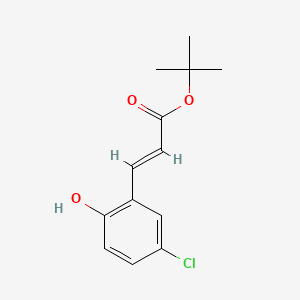
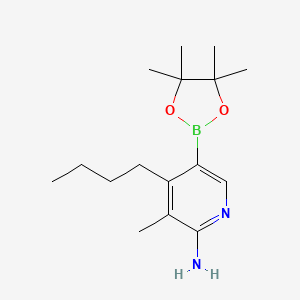

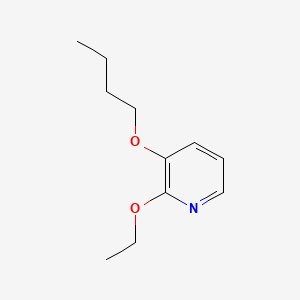
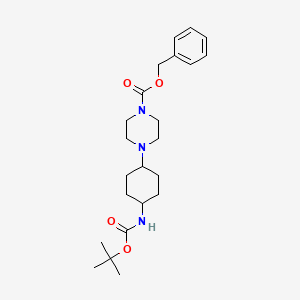
![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)
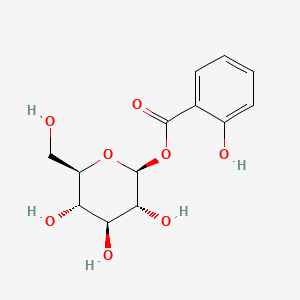
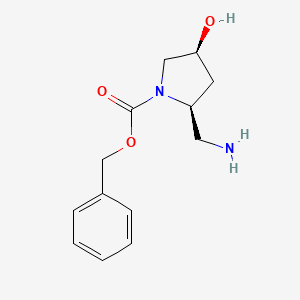
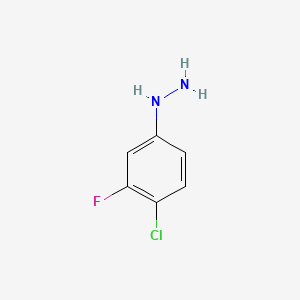
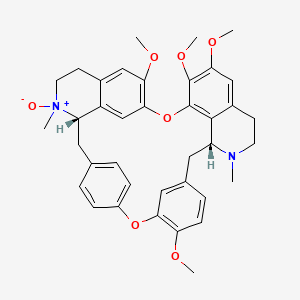
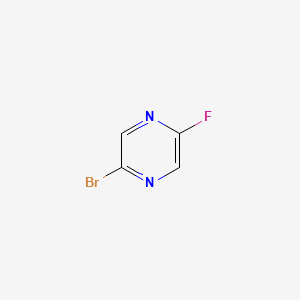
![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)
